2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine
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Overview
Description
2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the reaction of an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions. The piperidine ring can be introduced via nucleophilic substitution reactions, and the trifluoromethyl group is often incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Agrochemicals: Possible application as a pesticide or herbicide due to its bioactive properties.
Materials Science: Utilization in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and have been studied for their potential biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring have shown a wide range of biological activities and are used in various therapeutic applications.
Uniqueness
2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
3-propan-2-yl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N4O2/c1-12(2)16-23-15(27-24-16)10-25-8-4-5-13(9-25)11-26-17-14(18(19,20)21)6-3-7-22-17/h3,6-7,12-13H,4-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSYNGUZRQBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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